4-Chloro-3,5-dinitrobenzaldehyde

Übersicht

Beschreibung

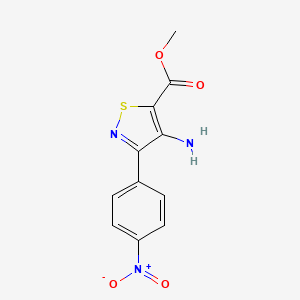

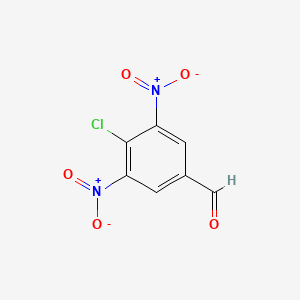

4-Chloro-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C7H3ClN2O5 and a molecular weight of 230.56 . It is mainly used in chemical analysis due to its ability to react with glutathione, a tripeptide found in animals, plants, and bacteria.

Molecular Structure Analysis

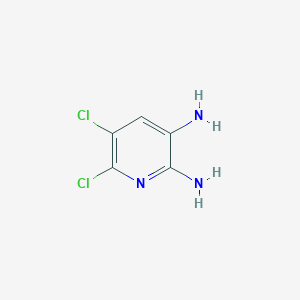

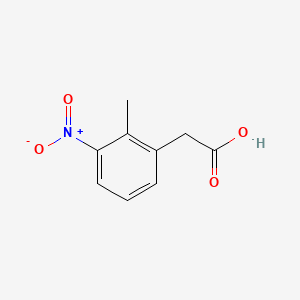

The molecular structure of 4-Chloro-3,5-dinitrobenzaldehyde consists of a benzene ring substituted with a chlorine atom and two nitro groups, as well as an aldehyde group . The exact mass of the molecule is 229.97300 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3,5-dinitrobenzaldehyde are not detailed in the search results, it’s known that this compound can react with glutathione. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis

4-Chloro-3,5-dinitrobenzaldehyde has a density of 1.686g/cm3, a boiling point of 355ºC at 760 mmHg, and a flash point of 168.5ºC . The compound’s LogP value is 3.01530, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 4-Chloro-3,5-dinitrobenzaldehyde has been used in various synthesis and chemical reaction studies. It has shown reactivity towards nucleophiles, demonstrating its potential in creating intermediate compounds for further chemical research. For instance, nitration of 4-hydroxybenzaldehyde led to the production of 4-chloro-2,6-dinitrobenzaldehyde, which was further reactive towards methoxyamine, creating intermediate compounds useful in spin trapping and pH sensing applications (Ioniță, 2008).

Structural Analysis and Characterization

- Structural analysis and characterization of compounds related to 4-Chloro-3,5-dinitrobenzaldehyde have been conducted to understand their chemical properties better. For example, studies on the stabilities of Meisenheimer complexes and long-range spin-spin couplings in di-substituted benzaldehydes provide insights into the behavior of such compounds under different conditions (Crampton, Ghariani, & Willison, 1974); (Kowalewski & Kowalewski, 1965).

Applications in Organic Synthesis

- The compound has been integral in the synthesis of various organic molecules. For instance, it has been used in the preparation of substituted benzaldehydes, which are valuable synthetic precursors. This includes the synthesis of 4-tert-butyl-3,5-dinitrobenzaldehyde, which was initially misidentified as a different isomer (Martin, Mercado, & Mayer, 2019).

Analytical Chemistry Applications

- In analytical chemistry, studies involving chlorinated 4-hydroxybenzaldehydes, including compounds similar to 4-Chloro-3,5-dinitrobenzaldehyde, have explored their separation using chromatographic techniques. This contributes to the understanding of the behavior of such compounds in analytical settings (Korhonen & Knuutinen, 1984).

Reaction Mechanisms and Kinetics

- Research has also focused on understanding the reaction mechanisms and kinetics involving derivatives of 4-Chloro-3,5-dinitrobenzaldehyde. Studies like those on the reaction of 2,4-dinitrobenzaldehyde with hydroxide ion provide insights into the behavior of similar compounds under reactive conditions (Macháček, Manová, Sedlák, & Štěrba, 1994).

Potential in Material Science

- In material science, derivatives of 4-Chloro-3,5-dinitrobenzaldehyde have been investigated for their potential in creating novel materials, such as in the synthesis of liquid crystalline and fire retardant molecules (Jamain, Khairuddean, & Tay Guan-Seng, 2020).

Safety And Hazards

Safety data indicates that exposure to 4-Chloro-3,5-dinitrobenzaldehyde should be avoided. In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Eigenschaften

IUPAC Name |

4-chloro-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULAFIJIWWVMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546602 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dinitrobenzaldehyde | |

CAS RN |

59893-50-4 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)